molecular formula C19H14F3N3O3S B11242141 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

Cat. No.: B11242141
M. Wt: 421.4 g/mol
InChI Key: LZMRNYDEIDTDTA-UHFFFAOYSA-N
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Description

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide is a complex organic compound that features a combination of benzodioxole, trifluoromethylphenyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Amination: The benzodioxole intermediate is then reacted with an amine to form the benzodioxole amine.

    Thiazole Formation: The thiazole ring is synthesized through the reaction of a thioamide with a haloketone.

    Coupling Reaction: The benzodioxole amine is coupled with the thiazole intermediate under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the thiazole ring.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.

    Reduction: Reduction of the thiazole ring can yield thiazolidines.

    Substitution: Substitution reactions can introduce various functional groups onto the trifluoromethylphenyl ring.

Scientific Research Applications

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the trifluoromethylphenyl group can enhance binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide is unique due to the presence of the trifluoromethylphenyl group, which can significantly enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C19H14F3N3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C19H14F3N3O3S/c20-19(21,22)12-2-1-3-13(7-12)24-18(26)17-14(9-29-25-17)23-8-11-4-5-15-16(6-11)28-10-27-15/h1-7,9,23H,8,10H2,(H,24,26)

InChI Key

LZMRNYDEIDTDTA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CSN=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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